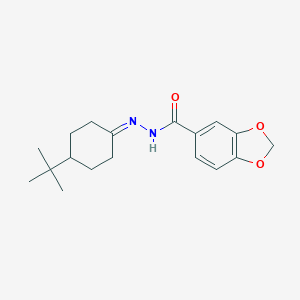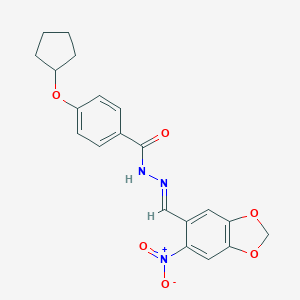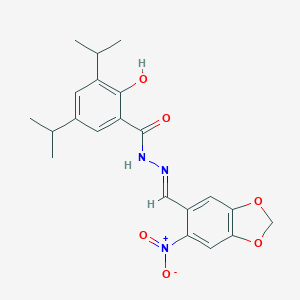![molecular formula C17H16ClN3O4S2 B454479 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454479.png)
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound with the molecular formula C17H16ClN3O4S2 This compound is characterized by its unique structure, which includes a thiourea group, a chlorobenzoyl group, and an ethoxy-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-ethoxy-2-nitroaniline in the presence of a base, such as triethylamine, to yield the final thiourea compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiourea group, in particular, is known to form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
類似化合物との比較
Similar Compounds
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
- N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)THIOUREA
Uniqueness
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H16ClN3O4S2 |
|---|---|
分子量 |
425.9g/mol |
IUPAC名 |
2-chloro-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-3-25-10-4-7-14(15(8-10)21(23)24)19-17(26)20-16(22)12-9-11(27-2)5-6-13(12)18/h4-9H,3H2,1-2H3,(H2,19,20,22,26) |
InChIキー |
SJUDEWAICTXWST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B454397.png)
![5-(4-bromophenyl)-N-{3-(4-ethoxyphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454400.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-butoxybenzohydrazide](/img/structure/B454402.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454404.png)

![N-cycloheptyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B454409.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454412.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454414.png)


![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454419.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454420.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B454421.png)
![ethyl 2-[1-(4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxylate](/img/structure/B454424.png)
